molecular formula C13H15N3O3 B7528463 N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide

N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide

カタログ番号 B7528463
分子量: 261.28 g/mol
InChIキー: BYOAFCZINNHBKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide, also known as MEK162, is a small molecule inhibitor that targets the MEK1 and MEK2 proteins. These proteins are part of the MAPK/ERK signaling pathway, which plays a critical role in cellular proliferation, differentiation, and survival. MEK162 has been the subject of extensive scientific research due to its potential as a therapeutic agent in the treatment of various types of cancer.

作用機序

N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide works by inhibiting the activity of the MEK1 and MEK2 proteins, which are part of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting MEK1 and MEK2, N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide blocks the downstream activation of ERK1 and ERK2, which are key regulators of cell proliferation and survival.
Biochemical and physiological effects:
N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting cell growth and inducing apoptosis, N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has also been shown to inhibit angiogenesis, or the growth of new blood vessels that supply nutrients to tumors. N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as docetaxel and gemcitabine.

実験室実験の利点と制限

One advantage of N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide for lab experiments is its specificity for the MEK1 and MEK2 proteins, which allows researchers to selectively target these proteins without affecting other signaling pathways. However, N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has also been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results. Additionally, N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are a number of potential future directions for research on N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide. One area of interest is the development of combination therapies that incorporate N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide with other chemotherapeutic agents, such as immune checkpoint inhibitors. Another potential direction is the identification of biomarkers that can predict response to N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the development of new MEK inhibitors with improved pharmacokinetic properties and reduced off-target effects.

合成法

N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method is proprietary information and is not publicly available.

科学的研究の応用

N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and pancreatic cancer. In preclinical studies, N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Clinical trials have also shown promising results, with N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide demonstrating efficacy in the treatment of advanced melanoma and other solid tumors.

特性

IUPAC Name

N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-14-11(17)6-7-13(19)16-8-12(18)15-9-4-2-3-5-10(9)16/h2-5H,6-8H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOAFCZINNHBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。